molecular formula C14H18N2O9 B13774418 (2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate CAS No. 6632-53-7

(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate

Cat. No.: B13774418
CAS No.: 6632-53-7
M. Wt: 358.30 g/mol
InChI Key: LZAWKFVQTWMVOD-UHFFFAOYSA-N
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Description

(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate is a chemical compound with the molecular formula C14H18N2O9 and a molecular weight of 358.305 g/mol . This compound is characterized by the presence of multiple acetoxy groups and a diazo functional group, making it a versatile reagent in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate typically involves the acetylation of a precursor compound containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The use of efficient mixing and temperature control systems ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted acetates .

Scientific Research Applications

(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate involves its interaction with molecular targets through its functional groups. The diazo group can participate in cycloaddition reactions, while the acetoxy groups can undergo hydrolysis to release acetic acid. These reactions can modulate various biochemical pathways and molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3,4-Triacetyloxy-6-diazo-5-oxohexyl) acetate is unique due to the presence of both acetoxy and diazo functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. This combination of functional groups allows for a wide range of chemical transformations and biological interactions .

Properties

CAS No.

6632-53-7

Molecular Formula

C14H18N2O9

Molecular Weight

358.30 g/mol

IUPAC Name

(2,3,4-triacetyloxy-6-diazo-5-oxohexyl) acetate

InChI

InChI=1S/C14H18N2O9/c1-7(17)22-6-12(23-8(2)18)14(25-10(4)20)13(24-9(3)19)11(21)5-16-15/h5,12-14H,6H2,1-4H3

InChI Key

LZAWKFVQTWMVOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C(C(C(=O)C=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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